2,3-Dimethyl-6-nitrophenyl isocyanate
Overview
Description
2,3-Dimethyl-6-nitrophenyl isocyanate is an organic compound with the linear formula (CH3)2C6H2(NO2)NCO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-6-nitrophenyl isocyanate consists of a nitrophenyl ring substituted with two methyl groups and an isocyanate group . The SMILES string representation isCc1ccc(c(N=C=O)c1C)N+=O
. Physical And Chemical Properties Analysis
2,3-Dimethyl-6-nitrophenyl isocyanate has a molecular weight of 192.17 g/mol . It has a melting point of 88-92 °C . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Vibrational and Conformational Analysis
Research involving isocyanates similar to 2,3-Dimethyl-6-nitrophenyl isocyanate, such as 2-methyl-3-nitrophenyl isocyanate, focuses on their vibrational spectra and conformational behavior. Tonannavar et al. (2012) studied the vibrational spectra of these compounds, noting the different energy states of their cis and trans conformers. This research is crucial for understanding the molecular behavior of these isocyanates in various applications (Tonannavar et al., 2012).
Catalysis and Polymer Synthesis
Isocyanates are integral in polymer synthesis due to their reactive nature. Ghosh (2017) investigated the use of isocyanates in polymer synthesis, focusing on the Lossen reaction and its potential applications in creating reactive polymers. This research has implications for developing new materials and industrial applications (Ghosh, 2017).
Green Chemistry and Non-Phosgene Syntheses
The development of non-phosgene processes for isocyanates production is an essential area of research in green chemistry. Wang et al. (2017) reviewed efforts in synthesizing isocyanates without phosgene, focusing on catalytic syntheses from nitro- or amino-compounds. This approach is significant for reducing the environmental impact of isocyanate production (Wang et al., 2017).
Pharmaceutical Applications
While avoiding specifics on drug use and side effects, it's worth noting that compounds similar to 2,3-Dimethyl-6-nitrophenyl isocyanate have been explored in pharmaceutical contexts. For instance, Kazda and Towart (2005) discussed nimodipine, an isocyanate derivative with significant cerebrovascular action, indicating the potential of isocyanates in medical research (Kazda & Towart, 2005).
Isocyanate Derivatives in Chemistry
Isocyanate derivatives are explored for their various chemical properties and applications. For example, Gilley and Kobayashi (2008) discussed 2-nitrophenyl isocyanide as a versatile convertible isocyanide, highlighting its utility in chemical syntheses and as a precursor for other compounds (Gilley & Kobayashi, 2008).
Safety And Hazards
properties
IUPAC Name |
3-isocyanato-1,2-dimethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYCDNYQBZIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391894 | |
Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-nitrophenyl isocyanate | |
CAS RN |
302912-25-0 | |
Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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